4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C17H8BrClN2O6 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 449.92543 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Catalysis
- Catalysts for Carbon-Carbon Bond Formation : The synthesis of similar oxazoline-based compounds has been studied for their potential as catalysts in forming carbon-carbon bonds. These compounds show promise in organometallic chemistry, particularly in cyclometalation processes (Fossey & Richards, 2004).
Material Science and Polymer Research
- Optical Storage and Birefringence in Polymers : Research on similar nitrophenyl-based polymers has shown their applications in reversible optical storage. These materials can exhibit significant photoinduced birefringence, which is valuable in the field of optical data storage (Meng et al., 1996).
- Tuning Optical Properties in Poly(thiophene)s : Studies on poly(thiophene)s with various substituents, including nitro groups, have demonstrated the ability to tune their optical properties. This research is crucial for the development of advanced materials in electronics and photonics (Li et al., 2002).
Pharmaceutical and Biomedical Research
- Antimicrobial Activity : Derivatives of thiazole compounds, similar in structure to the given compound, have been explored for their potent antimicrobial properties. These compounds have shown effectiveness against a range of microorganisms, making them valuable in the development of new antimicrobial agents (Liaras et al., 2011).
Environmental and Analytical Chemistry
- Detection of Anionic Surfactants : Compounds with a nitrobenzyl moiety have been utilized in spectrophotometric methods for detecting anionic surfactants in environmental samples, such as river water. This is critical for monitoring environmental pollution and ensuring water quality (Higuchi et al., 1980).
Properties
IUPAC Name |
(4Z)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrClN2O6/c18-10-6-15-14(25-7-26-15)5-9(10)3-12-17(22)27-16(20-12)8-1-2-11(19)13(4-8)21(23)24/h1-6H,7H2/b12-3- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZZBZDWAJYXHB-BASWHVEKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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